molecular formula C14H16INO3 B13075082 tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate

Cat. No.: B13075082
M. Wt: 373.19 g/mol
InChI Key: ZOXGUWQJKXFCDX-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an indole core substituted with tert-butyl, iodo, and methoxy groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate typically involves the iodination of a preformed indole derivative. One common method starts with the preparation of 7-methoxyindole, which is then subjected to iodination using iodine and a suitable oxidizing agent such as silver acetate. The resulting 3-iodo-7-methoxyindole is then protected with tert-butyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

Scientific Research Applications

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer research and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is not well-defined due to its primary use as an intermediate. its derivatives may interact with various molecular targets, including enzymes and receptors, through binding to active sites or modulating signaling pathways. The specific pathways involved depend on the nature of the derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for further functionalization. The presence of the iodo group allows for versatile coupling reactions, while the methoxy and tert-butyl groups provide stability and solubility, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C14H16INO3

Molecular Weight

373.19 g/mol

IUPAC Name

tert-butyl 3-iodo-7-methoxyindole-1-carboxylate

InChI

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-10(15)9-6-5-7-11(18-4)12(9)16/h5-8H,1-4H3

InChI Key

ZOXGUWQJKXFCDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)I

Origin of Product

United States

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